molecular formula C22H23N3O2 B10999111 2-(4-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide

2-(4-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide

Cat. No.: B10999111
M. Wt: 361.4 g/mol
InChI Key: BFDXGGAIKZYZEW-UHFFFAOYSA-N
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Description

2-(4-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide typically involves the following steps:

    Formation of 4-methoxy-1H-indole: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with 4-methoxyacetophenone under acidic conditions.

    Acylation: The 4-methoxy-1H-indole is then acylated using acetic anhydride to form 4-methoxy-1H-indol-1-yl acetate.

    Coupling with 1-(propan-2-yl)-1H-indole: The final step involves coupling the acylated product with 1-(propan-2-yl)-1H-indole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

    Substitution: The indole rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-(4-hydroxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide.

    Reduction: 2-(4-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]ethylamine.

    Substitution: this compound derivatives with nitro or halogen groups.

Scientific Research Applications

2-(4-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis. For example, it could inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole structure.

    Temozolomide: An alkylating agent used in cancer treatment with a different mechanism of action but similar structural features.

    4-Bromophenethyl alcohol: A compound with a similar indole moiety but different functional groups.

Uniqueness

2-(4-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and acetamide groups, along with the indole rings, make it a versatile compound for various applications in research and industry.

Biological Activity

2-(4-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide, identified by compound ID Y044-2239, is a novel indole derivative with potential biological significance. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its anticancer potential and mechanisms of action.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H23N3O2
  • Molecular Weight : 361.44 g/mol
  • LogP : 3.9029 (indicating good lipophilicity)
  • Polar Surface Area : 35.061 Ų
  • Hydrogen Bond Donors/Acceptors : 1/3

These properties suggest that the compound has favorable characteristics for cellular permeability and interaction with biological targets .

Synthesis

The synthesis of this compound typically involves multi-step processes that modify the indole structure to enhance biological activity. The synthetic routes often include the use of various reagents and conditions that facilitate the introduction of functional groups that are crucial for its activity.

Anticancer Potential

Research indicates that compounds with indole structures exhibit significant anticancer properties. The mechanism of action for this compound involves inducing cell death through pathways distinct from traditional apoptosis, particularly through methuosis—a form of cell death characterized by large vacuole formation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces methuosis in glioblastoma cells
CytotoxicityExhibits IC50 values in low micromolar ranges
Microtubule DisruptionAlters microtubule dynamics leading to increased cytotoxicity

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Microtubule Disruption : Similar to other indole derivatives, it may interfere with microtubule polymerization, leading to cytotoxic effects in cancer cells.
  • Induction of Methuosis : The compound's ability to induce methuosis suggests a unique pathway for triggering cell death, which is less common among traditional chemotherapeutics .
  • Cell Viability Reduction : Studies have shown that structural modifications can significantly enhance the cytotoxicity against various cancer cell lines, indicating a structure-activity relationship (SAR) that warrants further investigation.

Case Studies

Several studies have explored the efficacy of similar compounds in preclinical models:

  • Study on Indolyl-Pyridinyl Compounds :
    • Indicated that certain substitutions at the indole position dramatically alter biological profiles, enhancing cytotoxicity against glioblastoma cells.
    • Results showed a correlation between structural modifications and increased potency, with some derivatives achieving IC50 values as low as 10 nM .
  • Mechanism-Based Approaches :
    • A review highlighted the potential of indole derivatives in anticancer therapies, emphasizing their ability to engage multiple cellular pathways.
    • The findings suggest that compounds like this compound could be developed as effective agents against resistant cancer types .

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

2-(4-methoxyindol-1-yl)-N-(1-propan-2-ylindol-4-yl)acetamide

InChI

InChI=1S/C22H23N3O2/c1-15(2)25-13-11-16-18(6-4-8-20(16)25)23-22(26)14-24-12-10-17-19(24)7-5-9-21(17)27-3/h4-13,15H,14H2,1-3H3,(H,23,26)

InChI Key

BFDXGGAIKZYZEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=C3C=CC=C4OC

Origin of Product

United States

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